2-Bromo-4,6-dimethylphenol 2-Bromo-4,6-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 15191-36-3
VCID: VC20994212
InChI: InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
SMILES: CC1=CC(=C(C(=C1)Br)O)C
Molecular Formula: C8H9BrO
Molecular Weight: 201.06 g/mol

2-Bromo-4,6-dimethylphenol

CAS No.: 15191-36-3

Cat. No.: VC20994212

Molecular Formula: C8H9BrO

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,6-dimethylphenol - 15191-36-3

Specification

CAS No. 15191-36-3
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
IUPAC Name 2-bromo-4,6-dimethylphenol
Standard InChI InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
Standard InChI Key CZZYAIIAXDTWEE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Br)O)C
Canonical SMILES CC1=CC(=C(C(=C1)Br)O)C

Introduction

Chemical Identity and Structure

2-Bromo-4,6-dimethylphenol is characterized by a phenolic ring structure with a bromine atom at the 2-position (ortho to the hydroxyl group) and methyl groups at positions 4 and 6. This specific arrangement of substituents contributes to its unique chemical properties and reactivity patterns.

Basic Identification Data

The compound is unambiguously identified through multiple chemical identifiers as shown in the following table:

PropertyValue
Chemical Name2-Bromo-4,6-dimethylphenol
CAS Number15191-36-3
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
SMILES NotationCC1=CC(=C(C(=C1)Br)O)C
InChIInChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
InChIKeyCZZYAIIAXDTWEE-UHFFFAOYSA-N

The compound possesses a specific structural arrangement where the bromine atom is positioned ortho to the hydroxyl group, creating a potential reactive site for further chemical modifications .

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-4,6-dimethylphenol determine its behavior in various chemical environments and influence its applications in synthetic pathways.

Spectroscopic Characteristics

Mass spectrometry data provides valuable insights into the identification and analysis of this compound. The predicted collision cross-section data for various adducts of 2-Bromo-4,6-dimethylphenol is presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺200.99095132.7
[M+Na]⁺222.97289137.4
[M+NH₄]⁺218.01749138.3
[M+K]⁺238.94683137.1
[M-H]⁻198.97639133.7
[M+Na-2H]⁻220.95834136.8
[M]⁺199.98312132.5
[M]⁻199.98422132.5

These collision cross-section values are instrumental in analytical chemistry for the identification and characterization of the compound using advanced mass spectrometry techniques .

Synthesis Methods

The preparation of 2-Bromo-4,6-dimethylphenol typically involves selective bromination reactions that target the ortho position to the hydroxyl group on the phenolic ring.

General Synthetic Routes

The primary synthetic approach for obtaining 2-Bromo-4,6-dimethylphenol involves the bromination of 4,6-dimethylphenol precursors. This typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in appropriate solvents. The regioselectivity of the bromination is influenced by the directing effect of the hydroxyl group, leading to preferential substitution at the ortho position.

Documented Synthesis Procedures

Industrial and Research Applications

2-Bromo-4,6-dimethylphenol possesses diverse applications across multiple industrial sectors and research domains, primarily due to its reactive bromine substituent and the functional hydroxyl group.

Pharmaceutical Intermediates

In pharmaceutical synthesis, 2-Bromo-4,6-dimethylphenol serves as a valuable intermediate for the preparation of more complex molecules . The bromine substituent provides a reactive site for various transformations including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes that are frequently employed in drug discovery and development . The specific structure contributes to the synthesis of active pharmaceutical ingredients with precisely controlled substitution patterns.

Agrochemical Applications

Similar to its role in pharmaceutical development, this compound functions as a building block in the creation of active ingredients for pesticides and other agrochemical products . The brominated phenolic structure can contribute to the development of compounds with specific biological activities relevant to crop protection and agricultural enhancement .

Research Applications

In organic research laboratories, 2-Bromo-4,6-dimethylphenol is utilized for developing new chemical entities with potential therapeutic or agricultural applications . Its participation in bromination processes is particularly valuable, as it contributes to the formation of more complex brominated aromatic compounds that may serve as key intermediates in multi-step synthetic pathways .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms across different regions and industries, which can be beneficial for comprehensive literature searches and procurement processes.

International Nomenclature

Multiple international names and nomenclature variations exist for 2-Bromo-4,6-dimethylphenol, including:

  • 2-bromo-4,6-dimethyl-phenol

  • 2-brom-4,6-dimethylphenol

  • 2-bromo-4,6-diméthylphénol (French nomenclature)

  • 2-ブロモ-4,6-ジメチルフェノール (Japanese nomenclature)

These variations in naming conventions across different languages and chemical databases highlight the global relevance of this compound in chemical research and industry.

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